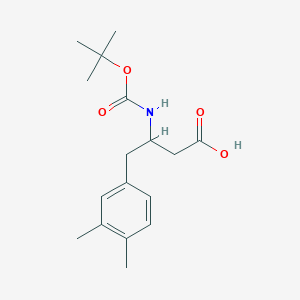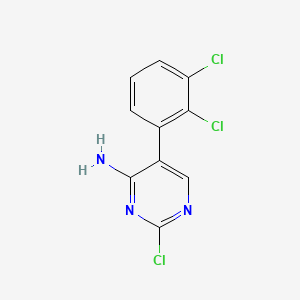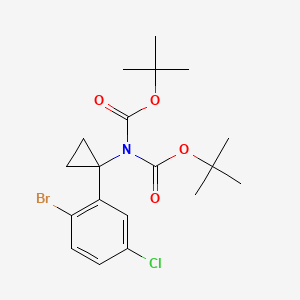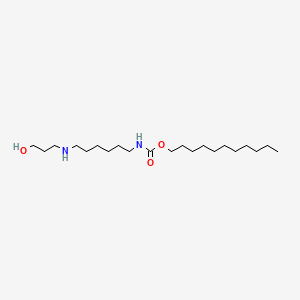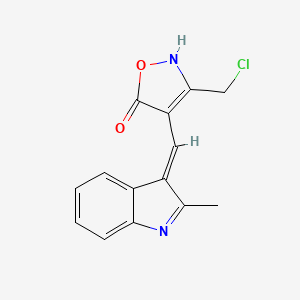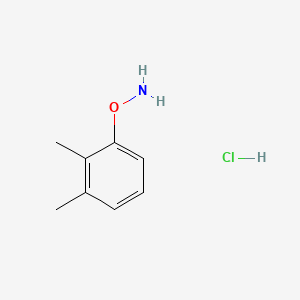
O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride: is a chemical compound that belongs to the class of hydroxylamines Hydroxylamines are known for their versatile reactivity and are used in various organic synthesis processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride typically involves the O-alkylation or O-arylation of hydroxylamines. One common method includes the reaction of tert-butyl N-hydroxycarbamate with methanesulfonates of respective alcohols, followed by acidic N-deprotection . Another method involves the arylation of N-hydroxyphthalimide with diaryliodonium salts to provide N-aryloxyimides, which can be hydrolyzed to yield aryloxyamines .
Industrial Production Methods: Industrial production of this compound may involve large-scale O-alkylation or O-arylation processes using palladium-catalyzed reactions with aryl chlorides, bromides, and iodides. These methods offer short reaction times and broad substrate scope, making them suitable for industrial applications .
Analyse Des Réactions Chimiques
Types of Reactions: O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form nitroso derivatives.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo substitution reactions to form N-aryloxyimides and other derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include PhI(OAc)2 and other peroxides.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Palladium or copper catalysts are often used in substitution reactions
Major Products Formed:
Oxidation: Nitroso derivatives.
Reduction: Primary amines.
Substitution: N-aryloxyimides and other nitrogen-enriched compounds
Applications De Recherche Scientifique
O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride involves its reactivity as an electrophilic aminating agent. It facilitates the formation of C–N, N–N, O–N, and S–N bonds through stereo- and regioselective reactions. The compound acts by transferring its amino group to various substrates, enabling the synthesis of nitrogen-enriched compounds .
Comparaison Avec Des Composés Similaires
- N,O-Dimethylhydroxylamine Hydrochloride
- O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride
- Hydroxylamine-O-sulfonic acid (HOSA)
Comparison: O-(2,3-Dimethylphenyl)hydroxylamine Hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct reactivity and selectivity in chemical reactions. Compared to other hydroxylamines, it offers higher regio-, chemo-, and stereoselectivity, making it a valuable reagent in organic synthesis .
Propriétés
Formule moléculaire |
C8H12ClNO |
|---|---|
Poids moléculaire |
173.64 g/mol |
Nom IUPAC |
O-(2,3-dimethylphenyl)hydroxylamine;hydrochloride |
InChI |
InChI=1S/C8H11NO.ClH/c1-6-4-3-5-8(10-9)7(6)2;/h3-5H,9H2,1-2H3;1H |
Clé InChI |
QPRSNHOSSONFHL-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)ON)C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![8-chloro-9H-pyrido[2,3-b]indole](/img/structure/B15337967.png)
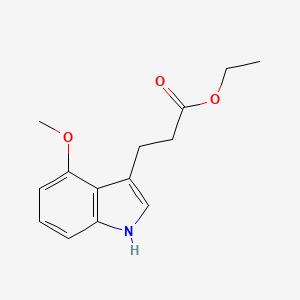
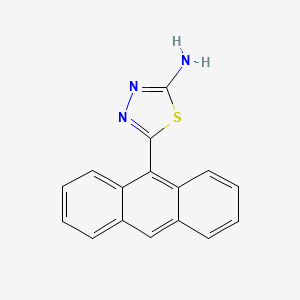
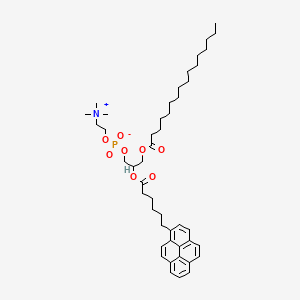
![8-(Trifluoromethoxy)-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B15337996.png)
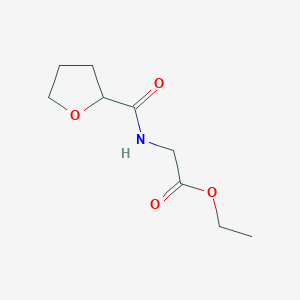
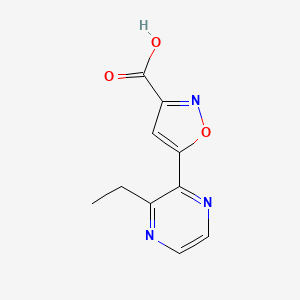
![Ethyl (E)-3-[4-[[(1R,2R)-2-Hydroxy-2-methylcyclopentyl]amino]-2-[[1-(methylsulfonyl)-4-piperidyl]amino]-5-pyrimidinyl]acrylate](/img/structure/B15338012.png)
